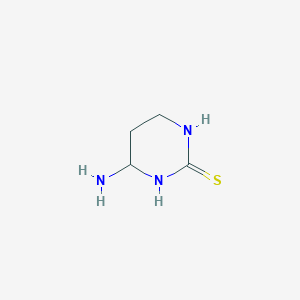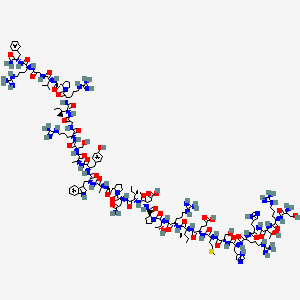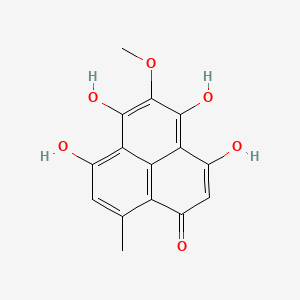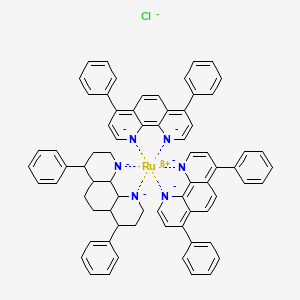
4-Aminotetrahydropyrimidine-2(1h)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-mercaptopyrimidine is an organosulfur compound with the molecular formula C4H5N3S. It is a derivative of pyrimidine, characterized by the presence of an amino group at the 4-position and a mercapto group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-2-mercaptopyrimidine can be synthesized through various methods. One common synthetic route involves the reaction of 3,3-diethoxypropionitrile with carbamimidothioic acid. The reaction typically requires heating and the presence of a suitable solvent .
Industrial Production Methods: In industrial settings, the production of 4-Amino-2-mercaptopyrimidine often involves the use of thiourea as a starting material. Thiourea reacts with appropriate aldehydes or ketones under controlled conditions to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-mercaptopyrimidine undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions
Major Products Formed:
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
4-Amino-2-mercaptopyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Medicine: It has shown promise as an antileukemic and anticancer agent.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Amino-2-mercaptopyrimidine involves its interaction with specific molecular targets. For instance, it inhibits iodothyronine 5’-deiodinase, an enzyme responsible for the deiodination of thyroxine in human liver cells. This inhibition can affect thyroid hormone metabolism and has potential therapeutic implications .
Comparison with Similar Compounds
- 2-Thiocytosine
- 2-Mercaptopyrimidine
- 2-Mercaptopyridine
- 2-Mercaptobenzimidazole
- 2-Mercaptoimidazole
Comparison: 4-Amino-2-mercaptopyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-thiocytosine, it has an additional amino group that enhances its reactivity and potential as an enzyme inhibitor .
Properties
Molecular Formula |
C4H9N3S |
|---|---|
Molecular Weight |
131.20 g/mol |
IUPAC Name |
4-amino-1,3-diazinane-2-thione |
InChI |
InChI=1S/C4H9N3S/c5-3-1-2-6-4(8)7-3/h3H,1-2,5H2,(H2,6,7,8) |
InChI Key |
JVKCLIQNDCHMQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=S)NC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Endo-(+/-)-8-aza-8-isopropylbicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate](/img/structure/B15134010.png)

![benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-4,5,6,7a-tetrahydro-1H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15134017.png)


![Pentanoic acid, 2-[(4-fluorophenyl)methylene]-4-methyl-3-oxo-, methyl ester](/img/structure/B15134047.png)



![5-[3,5-Bis(trifluoromethyl)phenyl]-4,5-dihydro-1,2,4-triazole-3-thione](/img/structure/B15134062.png)
![(11R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8-pentaen-4-one](/img/structure/B15134068.png)
![N-[2-(3-oxo-2H-quinoxalin-2-yl)-4-propan-2-ylphenyl]thiophene-2-carboxamide](/img/structure/B15134089.png)

